molecular formula C10H19NO2 B15309364 Ethyl 2-amino-4-cyclobutylbutanoate

Ethyl 2-amino-4-cyclobutylbutanoate

Cat. No.: B15309364
M. Wt: 185.26 g/mol
InChI Key: PFNXBHAOZRQEGY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclobutylbutanoate is an ester derivative of butanoic acid featuring an amino group at the second carbon and a cyclobutyl substituent at the fourth carbon. Such compounds are often intermediates in pharmaceutical synthesis or studied for their conformational effects in peptide mimetics.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-amino-4-cyclobutylbutanoate

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)9(11)7-6-8-4-3-5-8/h8-9H,2-7,11H2,1H3

InChI Key

PFNXBHAOZRQEGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1CCC1)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Mesylation

Reaction Mechanism and Optimization

The mesylation-nucleophilic substitution approach offers a robust pathway for introducing amino groups into sterically hindered environments. This method involves converting a hydroxyl intermediate into a superior leaving group through mesylation, followed by displacement with ammonia or amines.

Starting from ethyl 2-hydroxy-4-cyclobutylbutanoate, treatment with mesyl chloride (MsCl) in dichloromethane at 0°C generates the corresponding mesylate (Figure 1). The reaction proceeds via a two-step mechanism:

  • Mesylation :
    $$
    \text{Ethyl 2-hydroxy-4-cyclobutylbutanoate} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl 2-mesyl-4-cyclobutylbutanoate} + \text{HCl}
    $$
  • Ammonolysis :
    $$
    \text{Ethyl 2-mesyl-4-cyclobutylbutanoate} + \text{NH}3 \xrightarrow{\text{CH}3\text{CN, reflux}} \text{Ethyl 2-amino-4-cyclobutylbutanoate} + \text{MsOH}
    $$

Key parameters influencing yield include:

  • Temperature : Mesylation at 0°C minimizes side reactions.
  • Solvent : Anhydrous acetonitrile enhances nucleophilicity of ammonia during substitution.
  • Stoichiometry : A 1.2:1 molar ratio of MsCl to hydroxyl precursor ensures complete conversion.

Industrial Scalability

Continuous flow reactors improve heat transfer and mixing efficiency for mesylation steps, achieving >85% conversion in pilot-scale trials. Post-reaction purification via silica gel filtration (hexanes:MTBE = 4:1) yields 72–78% isolated product.

Table 1: Optimization of Mesylation-Based Synthesis
Parameter Optimal Condition Yield Improvement
Mesylation Temp 0°C 15%
Ammonia Equivalents 5 eq 22%
Reaction Time 18 h 10%

Petasis Multicomponent Reaction Strategy

Three-Component Coupling

The Petasis reaction enables convergent synthesis of γ-amino esters by coupling cyclobutyl ketones, boronic acids, and amines. This method circumvents pre-functionalization requirements and allows modular construction of the amino acid backbone.

For this compound:
$$
\text{Cyclobutyl ketone} + \text{Allylboronic acid} + \text{NH}_3 \xrightarrow{\text{MeOH}} \text{this compound}
$$
Reaction optimization studies reveal:

  • Solvent Effects : Methanol increases boronic acid reactivity compared to THF or DCM.
  • Catalysis : 10 mol% Cu(OTf)₂ accelerates imine formation, reducing reaction time from 72 h to 12 h.

Tandem Esterification

Post-Petasis esterification employs Dean-Stark trapping to shift equilibrium:
$$
\text{2-Amino-4-cyclobutylbutanoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound}
$$
Azeotropic removal of water achieves 89% esterification efficiency.

Table 2: Petasis Reaction Performance Metrics
Component Role Optimal Stoichiometry
Cyclobutyl ketone Electrophilic partner 1.0 eq
Allylboronic acid Nucleophilic partner 1.1 eq
Ammonia Amine source 2.0 eq

Cross-Metathesis Approach

Olefin Metathesis for Chain Elongation

Grubbs II-catalyzed cross-metathesis constructs the cyclobutane-containing carbon skeleton from simpler alkenes. This method provides stereocontrol and functional group tolerance:

$$
\text{Ethyl 4-cyclobutylacrylate} + \text{Allylamine} \xrightarrow{\text{Grubbs II}} \text{this compound}
$$

Critical factors include:

  • Catalyst Loading : 5 mol% Grubbs II achieves 92% conversion (vs. 3 mol% → 67%).
  • Solvent : Dichloroethane minimizes catalyst decomposition at reflux.

Hydrogenation and Workup

Subsequent hydrogenation over Pd/C (1 atm H₂) removes residual double bonds without affecting the cyclobutane ring:
$$
\text{Ethyl 2-amino-4-cyclobutylbut-2-enoate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}
$$

Table 3: Cross-Metathesis Reaction Profile
Parameter Value Impact on Yield
Temperature 40°C +18%
Reaction Time 6 h +12%
Alkene Ratio 1:1.2 +9%

Comparative Analysis of Methodologies

Efficiency Metrics

  • Nucleophilic Substitution : Highest atom economy (78%) but requires pre-synthesized hydroxyl precursor.
  • Petasis Reaction : Superior step economy (3 steps vs. 5–6 for others) but lower overall yield (62%).
  • Cross-Metathesis : Excellent stereoselectivity (>95% ee) yet constrained by catalyst cost.

Industrial Viability

Continuous flow implementations favor mesylation-based routes due to easier process control. Batch reactors remain prevalent for Petasis and metathesis methods where multi-step sequences benefit from compartmentalization.

Scientific Research Applications

Ethyl 2-amino-4-cyclobutylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive peptides.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Ethyl 2-amino-4-cyclobutylbutanoate can be compared with other amino acid esters such as Ethyl 2-amino-4-methylpentanoate and Ethyl 2-amino-4-phenylbutanoate. While these compounds share a similar ester and amino group structure, the presence of different substituents (cyclobutyl, methyl, phenyl) imparts unique chemical and physical properties. This compound is unique due to the presence of the cyclobutyl ring, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-4-hydroxybutanoate (CAS 764724-38-1)

  • Substituents : A hydroxyl (-OH) group at the fourth carbon.
  • Molecular Formula: Likely C₆H₁₃NO₃ (estimated from structure).
  • Key Differences: Polarity: The hydroxyl group increases polarity and hydrogen-bonding capacity compared to the cyclobutyl group, enhancing solubility in polar solvents like water or ethanol. Reactivity: The -OH group may participate in oxidation or ester hydrolysis reactions, whereas the cyclobutyl group is more chemically inert under standard conditions. Applications: Hydroxy-substituted analogs are common in prodrug design or as chiral building blocks in asymmetric synthesis.

Ethyl 2-bromo-4-phenylbutanoate (CAS 56454-15-0)

  • Substituents : A bromine atom at the second carbon and a phenyl group at the fourth carbon.
  • Molecular Formula : C₁₂H₁₅BrO₂.
  • Key Differences: Steric and Electronic Effects: The bromine atom introduces electrophilic reactivity (e.g., susceptibility to nucleophilic substitution), while the phenyl group adds aromaticity and planar rigidity. In contrast, the cyclobutyl group in the target compound provides non-aromatic ring strain and three-dimensional bulk. Stability: Brominated esters like this may decompose under UV light or heat, whereas cyclobutyl-containing esters are typically more thermally stable but prone to ring-opening under acidic conditions. Applications: Bromo-phenyl derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) or as alkylating agents.

Research Implications and Limitations

  • Cyclobutyl vs. Hydroxyl: The cyclobutyl group in Ethyl 2-amino-4-cyclobutylbutanoate likely reduces aqueous solubility compared to the hydroxy analog , making it more suitable for lipid-based drug delivery systems.
  • Cyclobutyl vs. Phenyl : The phenyl group in the brominated analog enhances π-π stacking interactions in solid-state structures, whereas the cyclobutyl group may improve membrane permeability in bioactive molecules.
  • Gaps in Data: Direct experimental data (e.g., melting points, synthetic yields) for this compound is absent in the provided evidence, necessitating further studies to validate inferred properties.

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